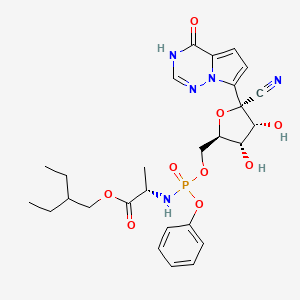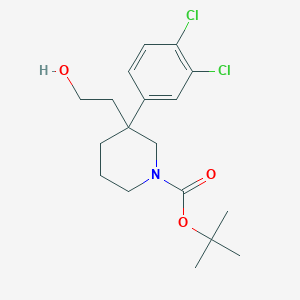
p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside: is a synthetic compound widely used in biochemical research. It is a derivative of galactose, modified with a nitrophenyl group and an acetamido group. This compound is often utilized as a chromogenic substrate in enzymatic assays, particularly for detecting and characterizing glycosidases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside typically involves multiple steps:
Nitration of Phenol: Phenol is nitrated using nitric acid to produce nitrophenol.
Acetylation: The nitrophenol is then reacted with acetic anhydride to form nitrophenyl acetate.
Glycosylation: The nitrophenyl acetate is coupled with 2-acetamido-2-deoxy-β-D-galactopyranoside under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of automated reactors, controlled temperatures, and specific catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions, although these are less common in typical biochemical applications.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis is performed using specific glycosidases at optimal pH and temperature conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrophenyl group.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
- Utilized in diagnostic assays for diseases involving glycosidase deficiencies, such as certain lysosomal storage disorders .
Industry:
Wirkmechanismus
Mechanism: p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside acts as a substrate for glycosidases. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol and the corresponding sugar .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
p-Nitrophenyl α-D-galactopyranoside: Another chromogenic substrate used for α-galactosidase assays.
p-Nitrophenyl β-D-glucopyranoside: Used for β-glucosidase assays.
p-Nitrophenyl β-D-glucuronide: A substrate for β-glucuronidase assays.
Uniqueness: p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is unique due to its specific structure, which makes it a suitable substrate for detecting and characterizing β-galactosidases. Its chromogenic properties allow for easy detection and quantification of enzymatic activity .
Eigenschaften
Molekularformel |
C14H20N2O9 |
|---|---|
Molekulargewicht |
360.32 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide;hydrate |
InChI |
InChI=1S/C14H18N2O8.H2O/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22;/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18);1H2/t10-,11-,12+,13-,14-;/m1./s1 |
InChI-Schlüssel |
NPKSUQBHUMXUNG-ABJJILNISA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O.O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


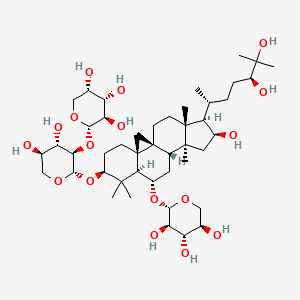
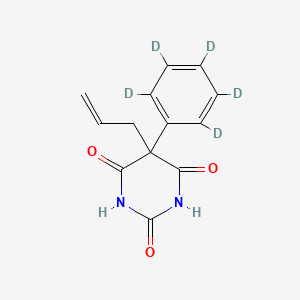

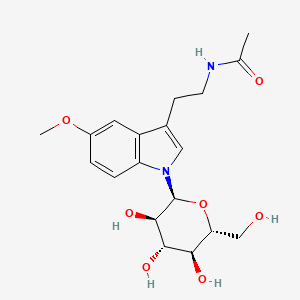

![trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)
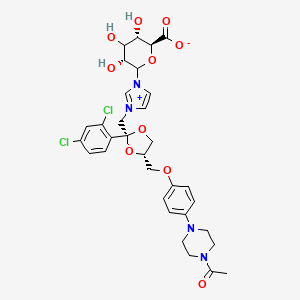


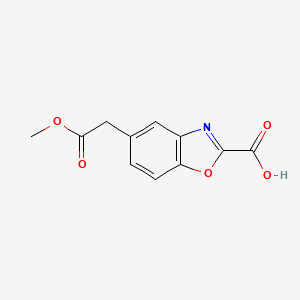
![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)
